molecular formula C21H22O4 B1242599 2-Hydroxy-4-methoxy-3-(3-methyl-2-butenyl)-6-(2-phenylethenyl)benzoic acid CAS No. 87402-84-4

2-Hydroxy-4-methoxy-3-(3-methyl-2-butenyl)-6-(2-phenylethenyl)benzoic acid

Cat. No.: B1242599
CAS No.: 87402-84-4
M. Wt: 338.4 g/mol
InChI Key: XPDYDSQPCFQSLH-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-methoxy-3-(3-methyl-2-butenyl)-6-(2-phenylethenyl)benzoic acid is a stilbenoid.
This compound is a natural product found in Cajanus cajan with data available.

Scientific Research Applications

Antimicrobial and Molluscicidal Activity

Research has identified derivatives of benzoic acid, including compounds structurally related to 2-Hydroxy-4-methoxy-3-(3-methyl-2-butenyl)-6-(2-phenylethenyl)benzoic acid, demonstrating significant antimicrobial and molluscicidal activities. For instance, Orjala et al. (1993) isolated five prenylated benzoic acid derivatives from Piper aduncum leaves, showing these compounds possess notable antimicrobial and molluscicidal properties (Orjala et al., 1993).

Cytotoxicity Evaluation

Friedrich et al. (2005) isolated new 4-hydroxy-benzoic acid derivatives from Piper hispidum stems, evaluating their cytotoxicity and finding moderate activity for some derivatives (Friedrich et al., 2005).

Bioactive Compounds in Marine-Derived Fungi

Lan-lan Xu et al. (2017) discovered a phenyl ether derivative from the marine-derived fungus Aspergillus carneus, highlighting the potential of similar compounds in antioxidant activity (Xu et al., 2017).

Antibacterial and Antifungal Properties

Shao et al. (2007) reported the isolation of an isoprenyl phenyl ether compound from Mangrove fungus, which exhibited notable antibacterial and antifungal activities (Shao et al., 2007).

Antileishmanial Potential

Compounds isolated from Piper dennisii, including dihydrochalcones and benzoic acid derivatives, were studied for their antileishmanial potential, with some showing promising activity (Cabanillas et al., 2012).

Properties

CAS No.

87402-84-4

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

IUPAC Name

2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)-6-[(E)-2-phenylethenyl]benzoic acid

InChI

InChI=1S/C21H22O4/c1-14(2)9-12-17-18(25-3)13-16(19(20(17)22)21(23)24)11-10-15-7-5-4-6-8-15/h4-11,13,22H,12H2,1-3H3,(H,23,24)/b11-10+

InChI Key

XPDYDSQPCFQSLH-ZHACJKMWSA-N

Isomeric SMILES

CC(=CCC1=C(C=C(C(=C1O)C(=O)O)/C=C/C2=CC=CC=C2)OC)C

SMILES

CC(=CCC1=C(C=C(C(=C1O)C(=O)O)C=CC2=CC=CC=C2)OC)C

Canonical SMILES

CC(=CCC1=C(C=C(C(=C1O)C(=O)O)C=CC2=CC=CC=C2)OC)C

melting_point

150-165°C

physical_description

Solid

Synonyms

3-hydroxy-4-prenyl-5-methoxystilbene-2-carboxylic acid
cajanin stilbene acid
cajaninstilbene acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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